molecular formula C6H11ClF3NS B2607439 4-(Trifluoromethyl)thian-4-amine hydrochloride CAS No. 2225136-90-1

4-(Trifluoromethyl)thian-4-amine hydrochloride

Cat. No.: B2607439
CAS No.: 2225136-90-1
M. Wt: 221.67
InChI Key: FWTFEUQISSWUJJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thian-4-amine hydrochloride is a chemical compound with the molecular formula C6H10F3NS·HCl and a molecular weight of 221.67 g/mol . It is known for its unique structural features, including a trifluoromethyl group attached to a thian-4-amine backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)thian-4-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a thian-4-amine structure. One common method includes the reaction of a suitable thian-4-amine precursor with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)thian-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(Trifluoromethyl)thian-4-amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thian-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylamine
  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)aniline

Uniqueness

4-(Trifluoromethyl)thian-4-amine hydrochloride is unique due to its thian-4-amine backbone combined with a trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-(trifluoromethyl)thian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NS.ClH/c7-6(8,9)5(10)1-3-11-4-2-5;/h1-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTFEUQISSWUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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